molecular formula C21H27N3O3 B6039141 N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B6039141
M. Wt: 369.5 g/mol
InChI Key: NXELFXWNSSBAAR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, as well as a piperazine moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-ethoxyaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The overall reaction can be summarized as follows:

    Starting Materials: 4-ethoxyaniline, 4-(4-methoxyphenyl)piperazine, acetic anhydride

    Reaction Conditions: Reflux, solvent (e.g., ethanol)

    Purification: Recrystallization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-27-20-8-4-17(5-9-20)22-21(25)16-23-12-14-24(15-13-23)18-6-10-19(26-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXELFXWNSSBAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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